molecular formula C21H16ClN3O5 B2522477 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941900-10-3

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2522477
CAS No.: 941900-10-3
M. Wt: 425.83
InChI Key: KUVVOVDLWGOGRS-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H16ClN3O5 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Pro-Drug Systems

One notable application of derivatives similar to this compound is in the development of pro-drug systems. A study explores the synthesis and potential applications of 5-substituted isoquinolin-1-ones, including their biomimetic reduction. These derivatives have shown potential in releasing therapeutic drugs selectively in hypoxic solid tumors, hinting at their use in targeted cancer therapy (Berry et al., 1997).

Synthesis and Biological Activity

Another research focus has been on the synthesis of new compounds with potential biological activities. For instance, trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones have been synthesized and studied for their pharmacological properties. Such compounds incorporate pharmacophoric substituents and fragments of pharmacological interest, suggesting their utility in drug development (Kandinska et al., 2006).

Reduction Chemistry in Drug Development

The reductive chemistry of novel cytotoxins has been another area of interest, particularly in understanding how specific substitutions influence the toxicity and effectiveness of bioreductive drugs. Such studies are crucial in the development of more effective and selective therapies for hypoxic cancer cells (Palmer et al., 1995).

Catalysis in Chemical Synthesis

The role of catalysts in the reduction of nitroarenes and azaaromatic compounds, including the synthesis of aminoarenes and the hydrogenation of heterocyclic compounds, demonstrates the compound's potential in facilitating or improving chemical reactions. This aspect is important for the synthesis of various pharmacologically active molecules (Watanabe et al., 1984).

Anti-Inflammatory and Antibacterial Properties

Derivatives related to the queried compound have been synthesized with significant anti-inflammatory and antibacterial activities, alongside reduced gastro-intestinal toxicity and lipid peroxidation. Such studies highlight the therapeutic potential of these compounds in treating inflammation and bacterial infections while minimizing side effects (Alam et al., 2011).

Properties

IUPAC Name

5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c22-14-5-7-18(25(28)29)16(12-14)20(26)23-15-6-8-17-13(11-15)3-1-9-24(17)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVOVDLWGOGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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